

Evatanepag Sodium: A Technical Guide to its Cellular Targets Beyond Osteocytes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Evatanepag Sodium

Cat. No.: B1260817

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evatanepag Sodium, also known as CP-533536, is a potent and selective agonist of the Prostaglandin E2 (PGE2) receptor subtype 2 (EP2). While its role in promoting local bone formation is well-documented, the therapeutic potential of Evatanepag extends to a variety of cellular targets beyond osteocytes. This technical guide provides an in-depth exploration of these non-osteocyte targets, summarizing quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways. The information presented here is intended to support further research and drug development efforts centered on this promising EP2 agonist.

Activation of the EP2 receptor, a Gs protein-coupled receptor, by Evatanepag initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This second messenger, in turn, modulates the activity of downstream effectors such as Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), culminating in diverse cellular responses. This guide will delve into the specific consequences of this signaling pathway in various cell types.

Cellular Targets and Quantitative Effects of Evatanepag Sodium

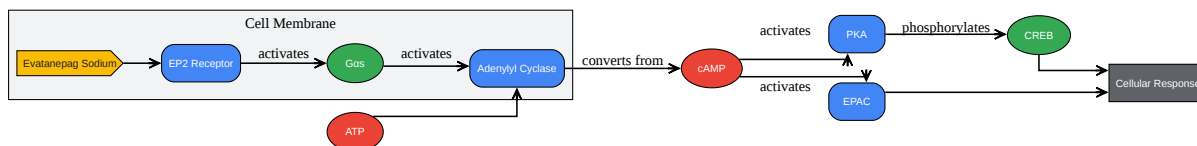
The following tables summarize the known non-osteocyte cellular targets of **Evatanepag Sodium** and the quantitative data associated with its effects.

Cell Type	Species	Assay	Effect	Concentration / EC ₅₀ / IC ₅₀	Reference
Mast Cells (LAD2 human cell line)	Human	β-hexosaminidase release assay	Inhibition of degranulation	Maximum inhibition of 37.2% at 10 ⁻⁵ M to 3x10 ⁻⁴ M	[1]
Mast Cells (RS-ATL8 rat cell line)	Rat	β-hexosaminidase release assay	Inhibition of degranulation	Maximum inhibition of 46% at 10 ⁻⁸ M	[1]
HEK-293 Cells (expressing recombinant human EP2)	Human	cAMP accumulation assay	Agonist activity	EC ₅₀ = 17 nM	[2]
HEK-293 Cells	Human	cAMP accumulation assay	Increase in intracellular cAMP	IC ₅₀ = 50 nM	[3]

Note: Much of the research on non-osteocyte EP2 receptor agonism has been conducted using PGE2 or other selective EP2 agonists. While highly indicative of Evatanepag's potential effects, direct quantitative data for Evatanepag in all cell types is not yet available.

Signaling Pathways

The primary signaling pathway initiated by Evatanepag is the activation of the EP2 receptor, leading to a cascade of intracellular events. The following diagrams illustrate this pathway in different cellular contexts.



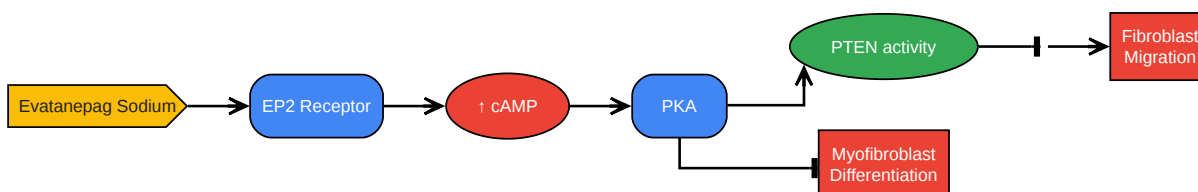
[Click to download full resolution via product page](#)

Caption: General EP2 Receptor Signaling Pathway activated by Evatanepag.



[Click to download full resolution via product page](#)

Caption: Inhibition of Mast Cell Degranulation by Evatanepag.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. In Vitro and In Vivo Validation of EP2-Receptor Agonism to Selectively Achieve Inhibition of Mast Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Evatanepag Sodium: A Technical Guide to its Cellular Targets Beyond Osteocytes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1260817#cellular-targets-of-evatanepag-sodium-beyond-osteocytes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com